3-Fluoroazetidine-3-carboxamide hydrochloride is a synthetic organic compound belonging to the azetidine class of heterocycles. Azetidines are characterized by their four-membered nitrogen-containing rings, which exhibit unique chemical properties and biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for developing new pharmaceuticals.
3-Fluoroazetidine-3-carboxamide hydrochloride is classified as a fluorinated heterocyclic compound. Its classification stems from its structure, which includes a fluorine atom and a carboxamide functional group attached to the azetidine ring.
The synthesis of 3-fluoroazetidine-3-carboxamide hydrochloride involves several methods, primarily focusing on the fluorination of azetidine derivatives.
Methods:
Technical Details:
The molecular formula of 3-fluoroazetidine-3-carboxamide hydrochloride is , with a molecular weight of approximately 137.55 g/mol.
This compound features a four-membered azetidine ring with a fluorine atom at the third position and a carboxamide group at the same carbon atom, contributing to its unique chemical properties.
3-Fluoroazetidine-3-carboxamide hydrochloride can undergo several types of chemical reactions:
The mechanism of action for 3-fluoroazetidine-3-carboxamide hydrochloride primarily involves its interaction with specific biological targets.
Process:
Data suggests that compounds containing fluorine often exhibit altered biological activity compared to their non-fluorinated counterparts due to changes in their electronic properties and steric factors .
These properties are critical for understanding the behavior of the compound in various environments and its potential interactions with biological systems .
3-Fluoroazetidine-3-carboxamide hydrochloride has significant potential in scientific research, particularly in medicinal chemistry. Its applications include:
The synthesis of 3-fluoroazetidine-3-carboxamide hydrochloride (CAS: 2231674-86-3) represents a significant challenge in medicinal chemistry due to the strategic incorporation of both fluorine and carboxamide moieties on the strained azetidine scaffold. This compound (C₄H₈ClFN₂O, FW: 154.57) serves as a valuable building block in drug discovery, particularly for modifying pharmacokinetic properties and enhancing three-dimensional character in bioactive molecules [1]. The molecular structure features a unique combination of a basic azetidine nitrogen, a polar carboxamide group, and a strategically positioned fluorine atom that significantly influences both steric and electronic properties. The hydrochloride salt form enhances crystallinity and stability, making it preferable for pharmaceutical applications [3]. Below we examine the synthetic methodologies addressing three critical aspects: fluorine incorporation, carboxamide functionalization, and hydrochloride salt formation.
The introduction of fluorine at the C3 position of azetidine requires precise control due to the ring strain and potential competing reactions. Two principal approaches have emerged: deoxyfluorination of azetidinols and strain-release fluorination of bicyclic precursors:
Deoxyfluorination Protocols: This method employs azetidin-3-ol precursors treated with fluorinating agents like diethylaminosulfur trifluoride (DAST) or XtalFluor-E. The reaction proceeds via an SN2 mechanism with inversion of configuration at the stereogenic C3 carbon. Optimization studies reveal that electron-withdrawing group protection of the ring nitrogen (e.g., Cbz, Boc) is essential to prevent side reactions, yielding fluorinated intermediates with >80% efficiency [2]. For example, N-Cbz-3-hydroxyazetidine reacts with DAST in anhydrous DCM at -78°C to 0°C, providing N-Cbz-3-fluoroazetidine in 85% isolated yield after column purification [6].
Strain-Release Fluorination: Azabicyclo[1.1.0]butane (ABB) derivatives undergo ring-opening upon treatment with fluoride sources. This approach leverages the inherent ring strain (≈65 kcal/mol) of the bicyclic system, where nucleophilic fluoride attack at the bridgehead carbon results in azetidine formation. Recent advances utilize alkali metal fluorides (CsF, KF) in aprotic polar solvents (DMF, NMP) at elevated temperatures (80-100°C). The method demonstrates excellent functional group tolerance, accommodating ester, nitrile, and protected amine groups [2]. A representative transformation involves the reaction of N-Boc-ABB with cesium fluoride in DMF at 90°C for 12 hours, yielding N-Boc-3-fluoroazetidine in 75% yield [6].
Table 1: Fluorination Approaches for 3-Fluoroazetidine Synthesis
Method | Reagent/Solvent | Temperature | Yield Range | Key Advantage |
---|---|---|---|---|
Deoxyfluorination | DAST / DCM | -78°C to 0°C | 75-85% | Stereospecific inversion |
Strain-Release | CsF / DMF | 80-100°C | 70-78% | No protecting group needed for ABB |
Sulfonyl Fluoride Route | SO₂F₂ / CH₃CN | 60°C | 65-75% | One-pot from azetidinols |
An innovative sulfonyl fluoride intermediate strategy has recently been developed, where azetidin-3-ols are converted to azetidine sulfonyl fluorides (ASFs) via thiol alkylation, oxidation, and fluorination sequences. These ASFs undergo thermally-induced defluorosulfonylation at 60°C in acetonitrile, generating reactive carbocation intermediates that are trapped by fluoride ions. This method facilitates gram-scale synthesis (>5g) of 3-fluoroazetidine derivatives with high purity (97%) [2]. The sequence employs inexpensive iron chloride catalysis for thiol alkylation, enhancing scalability compared to precious metal-catalyzed approaches.
Critical challenges in fluorination include controlling regioselectivity in unsymmetrical systems and minimizing elimination byproducts. These are addressed through careful optimization of reaction temperature, fluoride source reactivity (e.g., using less basic TBAF instead of KF), and steric shielding of alternative reaction pathways through appropriate nitrogen protection [6].
The introduction of the carboxamide functionality at C3 can be achieved through late-stage acylation of 3-fluoroazetidine intermediates or early-stage incorporation prior to fluorination. Each strategy presents distinct advantages in synthetic efficiency and functional group compatibility:
Carboxylic Acid Coupling: 3-Fluoroazetidine hydrochloride reacts with carboxylic acids using coupling reagents such as HATU or propylphosphonic anhydride (T3P®). Crucially, the basic nitrogen must be protected (e.g., Boc, Cbz) to prevent salt formation that diminishes nucleophilicity. For instance, N-Boc-3-fluoroazetidine couples with chloroacetic acid using HATU and DIPEA in DMF at 0°C to room temperature, yielding the corresponding amide after deprotection (85% over two steps) [9]. Modern boron-based catalysts like (2-(thiophen-2-ylmethyl)phenyl)boronic acid enable direct amidation at room temperature with equimolar acid/amine ratios, significantly improving atom economy [9].
Transamidation Approaches: Activated esters (e.g., pentafluorophenyl, N-hydroxysuccinimide) of carboxylic acids undergo efficient aminolysis with 3-fluoroazetidine. This method is particularly valuable for acid-sensitive substrates as it operates under near-neutral conditions. A recent advance employs twisted amides as acyl donors in nickel-catalyzed transamidation. The Ni/SIPr catalyst system (SIPr = 1,3-bis(2,6-di-isopropylphenyl)-4,5-dihydroimidazol-2-ylidine) activates the C(acyl)-N bond of glutarimide derivatives at 60°C, enabling coupling with 3-fluoroazetidine without racemization of adjacent stereocenters [4] [7].
Table 2: Carboxamide Formation Methods for 3-Fluoroazetidine Derivatives
Method | Conditions | Typical Yield | Functional Group Tolerance |
---|---|---|---|
HATU-Mediated Coupling | DIPEA/DMF, 0°C to rt | 80-88% | Moderate (sensitive to -SH, -OH) |
Boronic Acid Catalysis | Catalyst (5 mol%), MS 4Å, rt | 75-82% | High (tolerates -OH, -CONH₂) |
Nickel-Catalyzed Transamidation | Ni/SIPr (10 mol%), K₂CO₃, CH₃CN, 60°C | 65-75% | Low for acidic protons |
For the specific synthesis of 3-fluoroazetidine-3-carboxamide, the direct carbonylation of metallated azetidines provides an alternative pathway. N-protected 3-fluoroazetidine undergoes direct lithiation at C3 using sec-butyllithium/TMEDA in THF at -78°C, followed by quenching with solid CO₂. Subsequent treatment with ammonium chloride yields the primary carboxamide. While efficient, this method requires strictly anhydrous conditions and cryogenic temperatures due to the instability of the lithiated species [2].
Challenges in carboxamide functionalization include minimizing epimerization at the C3 position and suppressing competitive N-acylation. These are mitigated through the use of racemization-free coupling reagents like [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) and maintaining reaction temperatures below 0°C during acylation steps [9].
The final hydrochloride salt formation is critical for enhancing the physicochemical stability, crystallinity, and handling properties of 3-fluoroazetidine-3-carboxamide. This process involves three key considerations: acid selection, solvent optimization, and crystallization control:
Acid Selection and Stoichiometry: Treatment of the free base with hydrochloric acid (typically 1.0-1.2 equivalents) in aprotic solvents ensures complete salt formation without decomposition. The use of anhydrous HCl in diethyl ether is preferred over aqueous HCl to prevent hydrate formation. Stoichiometric excess (>1.2 eq) must be avoided as it can lead to hygroscopic salts that exhibit poor crystallinity and stability under humidity [3] [8]. The pKₐ difference between the conjugate acid of the azetidine nitrogen (predicted pKₐ 8-9) and HCl (pKₐ -7) ensures spontaneous proton transfer, but the reaction should be monitored by in-line pH to prevent over-acidification.
Solvent Systems for Crystallization: Solvent polarity significantly impacts crystal habit and particle size distribution. Binary solvent mixtures (e.g., ethanol/ethyl acetate, methanol/MTBE) provide optimal nucleation kinetics:
The crystallization of thiamine hydrochloride (structurally analogous) in methanol/ethyl acetate demonstrated that ethyl acetate reduces crystal aspect ratio from 8:1 (needles) to 2:1 (granular), directly improving bulk density by 40% [5]. Similar optimization is applicable to 3-fluoroazetidine-3-carboxamide hydrochloride.
Critical parameters affecting salt purity include residual solvent management (particularly methanol and DCM) and counterion exchange. Potassium chloride precipitation during crystallization can be mitigated through pre-filtration (0.45 μm membrane) and strict control of potassium ion sources. Additionally, polymorphic screening is essential, as hydrochloride salts may form multiple crystal forms with differing stability. Accelerated stability studies (40°C/75% RH) of telmisartan hydrochloride demonstrated no form conversion over four weeks when proper crystallization solvents were employed [8].
Table 3: Crystallization Conditions for Hydrochloride Salt Formation
Solvent System | Crystal Habit | Bulk Density (g/mL) | Filtration Time Reduction |
---|---|---|---|
Methanol only | Thin plates | 0.18 ± 0.03 | Baseline |
Ethanol/ethyl acetate (1:3) | Granular crystals | 0.42 ± 0.05 | 65% |
Isopropanol/water (4:1) | Prismatic rods | 0.38 ± 0.04 | 45% |
Acetonitrile/MTBE (1:5) | Dense aggregates | 0.51 ± 0.06 | 75% |
Post-crystallization processing significantly impacts pharmaceutical properties. Fluid-bed drying at 40°C with dehumidified air (<10% RH) prevents hydrate formation while reducing residual solvents to ICH limits (<5000 ppm). The morphology stability of the hydrochloride salt is maintained through controlled storage conditions (20-25°C, <30% RH) in nitrogen-purged containers, preventing deliquescence observed in some azetidine salts [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: